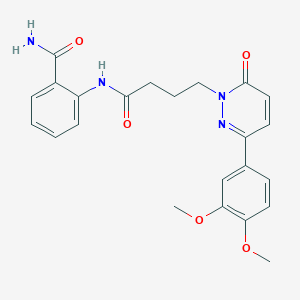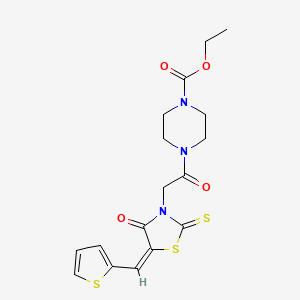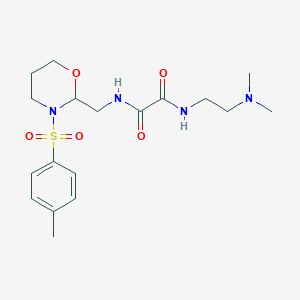![molecular formula C16H18ClN5O3 B2810125 7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione CAS No. 476294-60-7](/img/structure/B2810125.png)
7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Molecular Structure Analysis
The compound contains a purine moiety, which is a two-ring system involving a six-membered pyrimidine ring fused to a five-membered imidazole ring. It also has various substituents, including a 4-chlorophenylmethyl group, a 3-hydroxypropylamino group, and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of solubility, melting point, boiling point, and reactivity would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
A study on the synthesis of purine analogs highlights the importance of structural modifications to achieve desired biological activities or to explore chemical properties. For example, Kini et al. (1987) discuss a new synthesis method for 7-methyl-8-oxoguanosine, a purine derivative, which could be a foundation for synthesizing other purine derivatives with specific substitutions such as the 3-hydroxypropylamino group Kini, Hennen, & Robins, 1987.
Biological Activities
Research into purine derivatives often focuses on their biological activities, which can include antitumor effects, antimicrobial properties, and the modulation of various receptors in the body. For instance, Ueda et al. (1987) synthesized novel heterocycles, including purino[7,8-g]-6-azapteridines, and evaluated their antitumor activity, demonstrating the potential therapeutic applications of purine derivatives Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987.
Chemical Transformations and Potential Applications
The ability to modify purine structures enables the creation of compounds with specific characteristics, such as fluorescence probes for biological research. Prior et al. (2014) utilized various condensation and ring-closing reactions to synthesize fluorescently active bicyclic pyridinone compounds, which can serve as fluorescence activity-based probes Prior, Gunaratna, Kikuchi, Desper, Kim, Chang, Maezawa, Jin, & Hua, 2014.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-21-13-12(14(24)20-16(21)25)22(15(19-13)18-7-2-8-23)9-10-3-5-11(17)6-4-10/h3-6,23H,2,7-9H2,1H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVZRIOQAHNIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2810042.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2810046.png)
![ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2810047.png)
![4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2810048.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2810049.png)
![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2810050.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate](/img/structure/B2810054.png)


![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)

